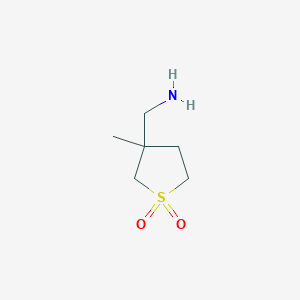
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound This compound is characterized by a thiolane ring, which is a five-membered ring containing one sulfur atom The presence of an aminomethyl group and a methyl group attached to the thiolane ring makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an aminomethyl ketone in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent oxidation of the sulfur atom.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Solvent choice is crucial, with polar aprotic solvents often being preferred to facilitate the reaction.
Types of Reactions:
Oxidation: The sulfur atom in the thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which 3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione exerts its effects is primarily through its interaction with biological molecules. The aminomethyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfur atom in the thiolane ring can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
3-(Aminomethyl)-3-methylthiolane: Lacks the 1lambda6-dione functionality.
3-(Aminomethyl)-1lambda6-thiolane-1,1-dione: Similar structure but without the methyl group.
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-sulfone: Contains a sulfone group instead of a dione.
Uniqueness: 3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione is unique due to the presence of both an aminomethyl group and a methyl group on the thiolane ring, combined with the 1lambda6-dione functionality. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C6H13NO2S |
|---|---|
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
(3-methyl-1,1-dioxothiolan-3-yl)methanamine |
InChI |
InChI=1S/C6H13NO2S/c1-6(4-7)2-3-10(8,9)5-6/h2-5,7H2,1H3 |
Clave InChI |
IWUKYPAFJSRLTF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCS(=O)(=O)C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


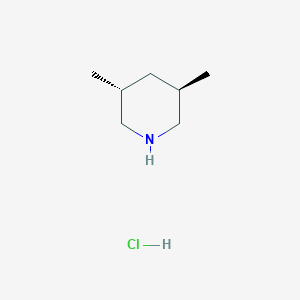



![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)



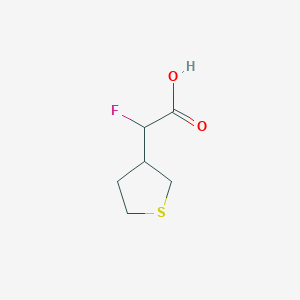
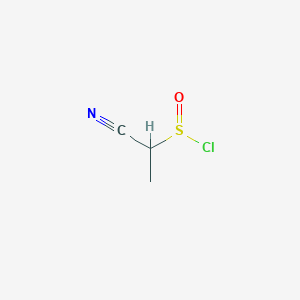
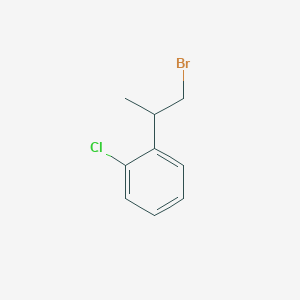


![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine](/img/structure/B13164464.png)
